(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide
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Overview
Description
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto compound using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Scientific Research Applications
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-hydroxyproline: Another chiral compound with similar stereochemistry but different functional groups.
(2S,4R)-4-hydroxy-2-methylpyrrolidine: A closely related compound lacking the carboxamide group.
Uniqueness
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it valuable in pharmaceutical synthesis and research.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-6(5(7)10)2-4(9)3-8-6/h4,8-9H,2-3H2,1H3,(H2,7,10)/t4-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVFWRBQWJKYPO-XINAWCOVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H](CN1)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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